molecular formula C5H4BrIN2O B6361185 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1807546-65-1

3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6361185
CAS No.: 1807546-65-1
M. Wt: 314.91 g/mol
InChI Key: ZDKNNLGUDTVOCH-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4BrIN2O. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the bromination and iodination of a pyrazole precursor. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with bromine and iodine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the halogens.
  • Oxidation produces 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Reduction results in 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-methanol.

Scientific Research Applications

3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

  • 3-Bromo-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
  • 3-Bromo-4-fluoro-1-methyl-1H-pyrazole-5-carbaldehyde
  • 3-Iodo-4-methyl-1H-pyrazole-5-carbaldehyde

Comparison: Compared to its analogs, 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable tool in drug design and development.

Properties

IUPAC Name

5-bromo-4-iodo-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2O/c1-9-3(2-10)4(7)5(6)8-9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKNNLGUDTVOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Br)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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